2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
Description
The compound 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a structurally complex acetamide derivative. Its core consists of a 1,2-dihydropyridin-2-one (dihydropyridinone) scaffold fused to a 1,2,4-oxadiazole ring substituted at position 3 with a 4-bromophenyl group. The acetamide moiety is N-methylated and further substituted with a 3-methylphenyl group.
Properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-15-4-3-5-19(12-15)27(2)21(30)14-28-13-17(8-11-20(28)29)23-25-22(26-31-23)16-6-9-18(24)10-7-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZBRUYOQFMRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally, the acetamide group is introduced. Common reagents used in these reactions include bromobenzene derivatives, oxadiazole precursors, and various catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized aromatic compounds .
Scientific Research Applications
2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridine rings are known to interact with biological macromolecules, potentially inhibiting their function or altering their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()
- Heterocycle : 1,2,4-triazole with a sulfanyl linker.
- Substituents : 4-Bromophenyl on the triazole and 4-pyridinyl group.
- Molecular Weight : 480.384 g/mol.
- The sulfanyl group may introduce metabolic vulnerabilities (e.g., oxidation) compared to the oxadiazole’s stability. The 4-pyridinyl substituent differs from the target compound’s 3-methylphenyl group, altering electronic and steric interactions .
Anti-Exudative Triazole Acetamides ()
- Heterocycle : 1,2,4-triazole with sulfanyl and furan-2-yl substituents.
- Reported Activity : Anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
- Triazole derivatives in this class demonstrate dose-dependent efficacy, suggesting that the target’s oxadiazole core might require lower doses for similar effects due to enhanced stability .
Pharmacological and Physicochemical Comparisons
Table 1. Comparative Analysis of Acetamide Derivatives
Metabolic and Bioavailability Considerations
- The 3-methylphenyl group may enhance lipophilicity compared to ’s pyridinyl substituent, favoring hydrophobic target binding.
Biological Activity
The compound 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a novel derivative that combines structural features of oxadiazoles and dihydropyridines. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 386.25 g/mol. The presence of the oxadiazole ring contributes to its biological activity, as this structural motif is known for various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole compounds demonstrate efficacy against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | S. aureus | 12.5 µg/mL |
| Compound C | P. aeruginosa | 50 µg/mL |
| Target Compound | E. coli | TBD |
| Target Compound | S. aureus | TBD |
Note: TBD indicates that specific MIC values for the target compound need to be established through experimental studies.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In a study involving similar oxadiazole derivatives, compounds were tested on various cell lines including L929 (mouse fibroblast) and A549 (human lung carcinoma). Results indicated that some derivatives exhibited low cytotoxicity while enhancing cell viability at certain concentrations .
Table 2: Cytotoxicity Results of Related Compounds
| Dose (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 200 | 68 | 73 |
| 100 | 92 | 79 |
| 50 | 67 | 97 |
| 25 | 103 | 118 |
The biological activity of the target compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in pathogen metabolism or proliferation. The oxadiazole moiety is known to facilitate interactions with DNA or RNA synthesis pathways, potentially leading to apoptosis in malignant cells .
Case Studies
A recent study focused on synthesizing and evaluating the biological activity of similar oxadiazole derivatives found promising results in terms of antibacterial efficacy and low cytotoxicity . The study highlighted the importance of substituent groups in enhancing biological activity, suggesting that further modifications could yield even more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
